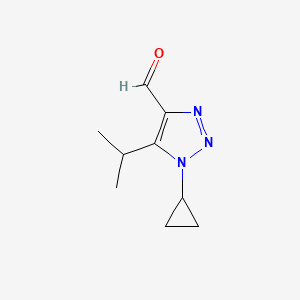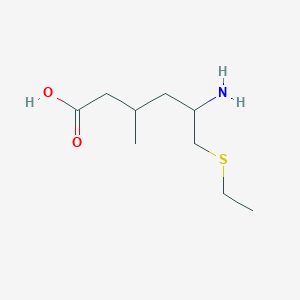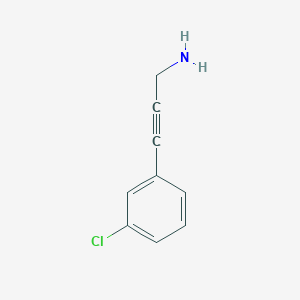
3-(3-Chlorophenyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8ClN. It is a derivative of propargylamine, featuring a chlorophenyl group attached to the propargylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-amine typically involves the reaction of 3-chlorobenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alkenes, alkanes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chlorophenyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-amine: A simpler analogue without the chlorophenyl group.
3-(4-Chlorophenyl)prop-2-yn-1-amine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
3-(3-Bromophenyl)prop-2-yn-1-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)prop-2-yn-1-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can also affect the compound’s properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(3-chlorophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2 |
InChI Key |
HZDOKEJPUUXXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


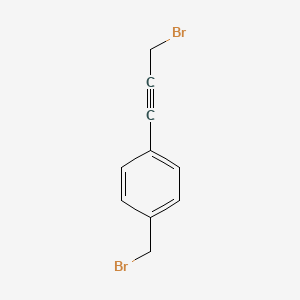
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid](/img/structure/B13251731.png)
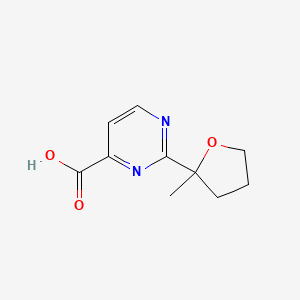
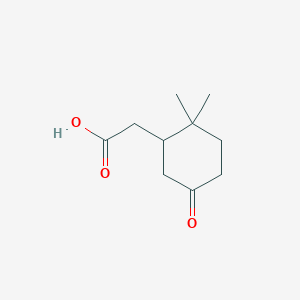
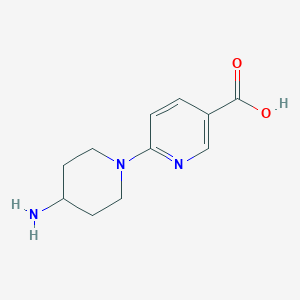
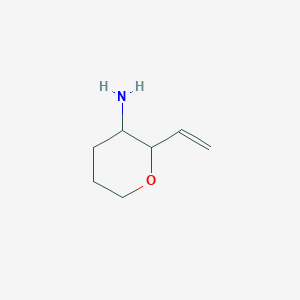

![Butyl[1-(4-fluorophenyl)propyl]amine](/img/structure/B13251766.png)
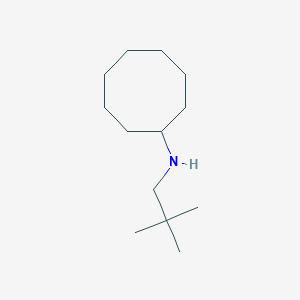
![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13251795.png)
![3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
![4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
